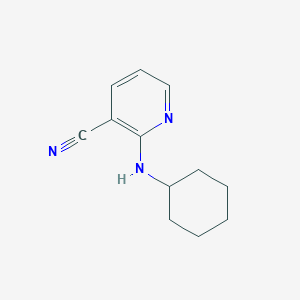

2-(Cyclohexylamino)nicotinonitrile

Description

2-(Cyclohexylamino)nicotinonitrile is an organic compound with the molecular formula C12H15N3 It is a derivative of nicotinonitrile, where a cyclohexylamino group is attached to the second position of the nicotinonitrile ring

Properties

IUPAC Name |

2-(cyclohexylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVVPEUOVNJIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510638 | |

| Record name | 2-(Cyclohexylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77276-34-7 | |

| Record name | 2-(Cyclohexylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination of Nicotinonitrile Derivatives

This method involves the direct reaction of a nicotinonitrile derivative with cyclohexylamine. The reaction conditions can vary, often requiring a catalyst or a solvent to facilitate the amination process.

Synthesis via Intermediate Compounds

Another approach involves synthesizing intermediate compounds that can be converted into the desired product. For example, starting with a pyridine derivative and converting it into a nicotinonitrile, followed by amination with cyclohexylamine.

Detailed Synthesis Procedures

Direct Synthesis

- Starting Materials : Nicotinonitrile derivative, cyclohexylamine.

- Reaction Conditions : The reaction is typically carried out in a solvent like ethanol or DMF, with or without a catalyst.

- Yield and Purity : The yield can vary based on the conditions, but generally, it requires optimization to achieve high purity.

Synthesis via Intermediate Compounds

- Starting Materials : Pyridine derivative, malononitrile, cyclohexylamine.

- Reaction Steps :

Analysis of Synthesis Methods

| Method | Yield | Purity | Reaction Conditions |

|---|---|---|---|

| Direct Amination | Variable | High | Solvent, catalyst optional |

| Intermediate Synthesis | Moderate to High | High | Multi-step, specific catalysts |

Research Findings

Recent studies have shown that the synthesis of nicotinonitrile derivatives can be optimized using various catalysts and conditions. For instance, the use of palladium compounds can enhance the yield in certain reactions. Additionally, solvent-free conditions have been explored for the synthesis of related compounds, offering cleaner and more efficient methods.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclohexylamino)nicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The cyclohexylamino group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Nicotinonitrile: The parent compound, with a simpler structure lacking the cyclohexylamino group.

2-(Methylamino)nicotinonitrile: A similar compound with a methylamino group instead of a cyclohexylamino group.

2-(Phenylamino)nicotinonitrile: Another derivative with a phenylamino group.

Uniqueness

2-(Cyclohexylamino)nicotinonitrile is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound in drug design and materials science.

Biological Activity

2-(Cyclohexylamino)nicotinonitrile is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 77276-34-7

- Molecular Formula : C12H14N2

- Molecular Weight : 198.25 g/mol

The compound features a nicotinonitrile moiety, which is known for its diverse biological properties, including potential anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways, similar to other compounds in the nicotinonitrile class. For instance, it has been hypothesized that the compound could influence pathways involved in inflammation and cancer cell proliferation.

Anticancer Properties

Research indicates that derivatives of nicotinonitrile exhibit anticancer properties through multiple mechanisms:

- Inhibition of Tumor Cell Proliferation : In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines.

- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells, potentially through the activation of caspases or modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary assays indicate that this compound exhibits inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent.

- Fungal Activity : Some studies have reported antifungal activity, although further research is needed to clarify its efficacy and mechanism.

Research Findings and Case Studies

Case Study: Anticancer Activity

A notable study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed at higher concentrations. The mechanism was linked to the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Case Study: Antimicrobial Efficacy

In another study focusing on microbial resistance, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Cyclohexylamino)nicotinonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting nicotinonitrile derivatives with cyclohexylamine under controlled conditions (e.g., reflux in methanol or ethanol) is common. Optimization involves adjusting temperature, solvent polarity, and stoichiometry. Crystallization methods, such as slow solvent evaporation (e.g., methanol over 5 days), are critical for obtaining high-purity crystals suitable for X-ray diffraction .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield and purity depend on solvent selection and reaction time.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm the cyclohexylamino group’s integration and nitrile functionality. Aromatic protons in the nicotinonitrile moiety typically appear as distinct multiplet signals .

- FT-IR : Identify the nitrile stretch (~2200 cm) and secondary amine N–H bonds (~3300 cm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., calculated for CHN: 200.1188 g/mol).

Q. What safety protocols are recommended for handling nitrile-containing compounds like this compound?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile nitriles.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if ingested or inhaled .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodology :

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict reactive sites and transition states. For example, ChemSpider and ACD/Labs tools predict electronic properties influencing regioselectivity .

- Directed Functionalization : Introduce protecting groups (e.g., Boc for amines) to direct reactions to specific positions.

Q. What strategies resolve contradictions in reported crystallographic data for nicotinonitrile derivatives?

- Methodology :

- X-ray Refinement : Re-analyze diffraction data (e.g., using SHELX) with updated hydrogen atom positioning. highlights constrained H-atom refinement (C–H = 0.93 Å, N–H = 0.86 Å) to improve accuracy .

- Cross-Validation : Compare dihedral angles and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) across studies to identify inconsistencies .

Q. How can intermolecular interactions of this compound be leveraged in crystal engineering?

- Methodology :

- Hydrogen Bond Analysis : Map N–H⋯N and C–H⋯N interactions using Mercury software. These bonds stabilize 3D networks, as shown in ’s crystal structure .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to modulate crystal packing.

Q. What computational tools predict the physicochemical properties of this compound?

- Methodology :

- ACD/Labs Percepta : Estimate logP, pKa, and solubility using fragment-based algorithms .

- NIST WebBook : Validate thermochemical data (e.g., enthalpy of formation) against experimental benchmarks .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the bioactivity of this compound derivatives?

- Methodology :

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinases) using IC values. Include positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC and Hill coefficients.

Q. What statistical methods are appropriate for analyzing discrepancies in synthetic yields across studies?

- Methodology :

- ANOVA : Compare yields under different conditions (e.g., solvent, catalyst) to identify significant variables.

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parameter datasets (e.g., temperature, pH, reaction time) to isolate critical factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.